molecular formula C9H14O2 B6239872 2,2,5-trimethylcyclohexane-1,3-dione CAS No. 126833-10-1

2,2,5-trimethylcyclohexane-1,3-dione

Cat. No. B6239872
CAS RN: 126833-10-1
M. Wt: 154.2
InChI Key:
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Description

2,2,5-trimethylcyclohexane-1,3-dione, also known as trimethylcyclohexane-1,3-dione, is a cyclic ketone and a structural isomer of cyclohexane-1,3-dione. It is a volatile organic compound (VOC) and a key intermediate in the synthesis of other compounds. It is used in the production of pharmaceuticals, agricultural chemicals, and food additives. It is also used as a solvent for paints and coatings, and as a reagent in chemical synthesis.

Mechanism of Action

2,2,5-2,2,5-trimethylcyclohexane-1,3-dionelohexane-1,3-dione is an electrophilic compound and can react with nucleophiles, such as amines, alcohols, and thiols. It can also form adducts with Lewis acids, such as boron trifluoride. The reaction of 2,2,5-2,2,5-trimethylcyclohexane-1,3-dionelohexane-1,3-dione with nucleophiles involves the nucleophile attacking the electrophilic carbon atom of the ketone, forming a tetrahedral intermediate. This intermediate can then undergo further reactions, such as elimination or substitution reactions.
Biochemical and Physiological Effects
2,2,5-2,2,5-trimethylcyclohexane-1,3-dionelohexane-1,3-dione has been shown to be cytotoxic to certain cell lines in vitro. It has also been shown to have effects on the nervous system, causing convulsions and seizures in animals. In addition, it has been shown to have mutagenic effects in some organisms.

Advantages and Limitations for Lab Experiments

2,2,5-2,2,5-trimethylcyclohexane-1,3-dionelohexane-1,3-dione is a volatile organic compound and is therefore easily handled and stored in the laboratory. It is also relatively inexpensive and is readily available from chemical suppliers. However, it is a flammable compound and should be handled with care. In addition, it is a reactive compound and can react with other compounds present in the laboratory, so it should be used with caution.

Future Directions

The use of 2,2,5-2,2,5-trimethylcyclohexane-1,3-dionelohexane-1,3-dione as a model compound for the study of the structure and reactivity of other cyclic ketones could be further explored. In addition, further research could be done to investigate the potential therapeutic applications of this compound. Other future directions include the synthesis of derivatives of this compound, as well as the study of its effects on other cell lines and organisms. Finally, further research could be done to investigate the potential toxicity of this compound in humans.

Synthesis Methods

2,2,5-2,2,5-trimethylcyclohexane-1,3-dionelohexane-1,3-dione can be synthesized via the aldol condensation reaction of acetaldehyde and acetone. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out at temperatures between 80-90°C. The reaction is then quenched with aqueous acid, such as hydrochloric acid or sulfuric acid, to yield the desired product.

Scientific Research Applications

2,2,5-2,2,5-trimethylcyclohexane-1,3-dionelohexane-1,3-dione is used in scientific research as a model compound for the study of the structure and reactivity of other cyclic ketones. It has been used in the study of the mechanism of action of certain enzymes, such as the enzyme glycosyltransferase. It has also been used as a model compound for the study of the structure and reactivity of other cyclic ketones.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2,5-trimethylcyclohexane-1,3-dione can be achieved through a multi-step process involving the oxidation of a suitable starting material followed by cyclization and further oxidation.", "Starting Materials": [ "2,2,5-trimethylcyclohexanone", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Oxidation of 2,2,5-trimethylcyclohexanone with sodium hypochlorite in the presence of sodium hydroxide to form 2,2,5-trimethylcyclohexane-1,3-dione", "Step 2: Cyclization of 2,2,5-trimethylcyclohexane-1,3-dione with acetic acid in the presence of hydrochloric acid to form a cyclic intermediate", "Step 3: Oxidation of the cyclic intermediate with sodium hypochlorite in the presence of sodium hydroxide to form 2,2,5-trimethylcyclohexane-1,3-dione" ] }

CAS RN

126833-10-1

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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